2,2,6-TRIMETHYL-6-[4-(2,6,6-TRIMETHYLOXAN-2-YL)BUTA-1,3-DIYN-1-YL]OXANE
Overview
Description
2,2’-Buta-1,3-diyne-1,4-diylbis(2,6,6-trimethyltetrahydro-2H-pyran) is a complex organic compound characterized by its unique structure, which includes a butadiyne core flanked by two tetrahydropyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-buta-1,3-diyne-1,4-diylbis(2,6,6-trimethyltetrahydro-2H-pyran) typically involves the coupling of terminal alkynes. One common method is the homocoupling of terminal alkynes using a copper catalyst under basic conditions. For example, a mixture of copper(II) chloride and triethylamine can be used to catalyze the reaction at elevated temperatures, resulting in the formation of the butadiyne core .
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, protective groups such as trimethylsilyl can be used to facilitate the handling and purification of intermediates .
Chemical Reactions Analysis
Types of Reactions
2,2’-Buta-1,3-diyne-1,4-diylbis(2,6,6-trimethyltetrahydro-2H-pyran) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diketones or other oxidized derivatives.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bonds to form alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkanes .
Scientific Research Applications
2,2’-Buta-1,3-diyne-1,4-diylbis(2,6,6-trimethyltetrahydro-2H-pyran) has several scientific research applications:
Materials Science: The compound can be used as a building block for the synthesis of conjugated polymers and other advanced materials.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,2’-buta-1,3-diyne-1,4-diylbis(2,6,6-trimethyltetrahydro-2H-pyran) involves its ability to participate in various chemical reactions due to the presence of the butadiyne core and tetrahydropyran rings. The compound can act as a ligand, forming complexes with metal ions, or as a reactive intermediate in organic synthesis. Its molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2,2’-Buta-1,3-diyne-1,4-diyldipyridine: Similar structure but with pyridine rings instead of tetrahydropyran rings.
1,4-Diphenyl-1,3-butadiyne: Contains phenyl groups instead of tetrahydropyran rings.
Uniqueness
2,2’-Buta-1,3-diyne-1,4-diylbis(2,6,6-trimethyltetrahydro-2H-pyran) is unique due to the presence of the tetrahydropyran rings, which provide additional sites for chemical modification and enhance its solubility and stability in various solvents. This makes it a valuable compound for applications requiring specific solubility and reactivity profiles .
Properties
IUPAC Name |
2,2,6-trimethyl-6-[4-(2,6,6-trimethyloxan-2-yl)buta-1,3-diynyl]oxane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-17(2)11-9-15-19(5,21-17)13-7-8-14-20(6)16-10-12-18(3,4)22-20/h9-12,15-16H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAXGYNJUKJKMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)(C)C#CC#CC2(CCCC(O2)(C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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